molecular formula C16H21NO3 B11982360 Ethyl 4-[(cyclohexylcarbonyl)amino]benzoate

Ethyl 4-[(cyclohexylcarbonyl)amino]benzoate

Katalognummer: B11982360
Molekulargewicht: 275.34 g/mol
InChI-Schlüssel: BPLCVUTUIBUISM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[(cyclohexylcarbonyl)amino]benzoate is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol . It is known for its unique structure, which includes a benzoate ester linked to a cyclohexylcarbonyl group through an amide bond. This compound is utilized in various scientific research fields due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[(cyclohexylcarbonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-[(cyclohexylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Hydrolysis: 4-aminobenzoic acid and cyclohexanol.

    Reduction: Ethyl 4-[(cyclohexylhydroxymethyl)amino]benzoate.

    Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[(cyclohexylcarbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 4-[(cyclohexylcarbonyl)amino]benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and ester functional groups. These interactions may modulate biological pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: Ethyl 4-[(cyclohexylcarbonyl)amino]benzoate is unique due to the presence of the cyclohexylcarbonyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that may have different substituents on the benzoate ester, leading to variations in reactivity and biological activity .

Eigenschaften

Molekularformel

C16H21NO3

Molekulargewicht

275.34 g/mol

IUPAC-Name

ethyl 4-(cyclohexanecarbonylamino)benzoate

InChI

InChI=1S/C16H21NO3/c1-2-20-16(19)13-8-10-14(11-9-13)17-15(18)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,17,18)

InChI-Schlüssel

BPLCVUTUIBUISM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.